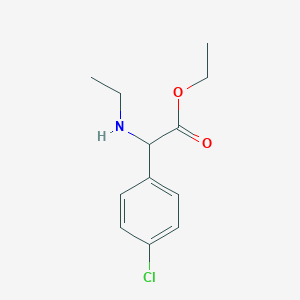

Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

Description

Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is a synthetic organic compound characterized by a chlorophenyl group, an ethylamino substituent, and an acetate ester backbone. This article compares its structure, activity, and stability with similar compounds, focusing on functional group variations and their biological implications.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate |

InChI |

InChI=1S/C12H16ClNO2/c1-3-14-11(12(15)16-4-2)9-5-7-10(13)8-6-9/h5-8,11,14H,3-4H2,1-2H3 |

InChI Key |

XBZNQKXFGBLBGI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C1=CC=C(C=C1)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-(ethylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

Structural Differences : Incorporates an imidazole ring fused to the chlorophenyl group .

Key Findings :

- Exhibits strong inhibitory effects on nuclear sirtuins (SIRT1, SIRT6) and cytosolic sirtuin (SIRT2) in NSCLC cell lines, with higher docking scores (Glide score: −9.2) and binding stability compared to non-imidazole analogs .

- Reduces cancer cell viability (A549, NCI-H460) at lower concentrations (IC₅₀: 12.5 µM) than simpler ethylamino derivatives . Comparison: The imidazole ring enhances sirtuin inhibition, suggesting that Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate may lack similar potency due to the absence of this heterocyclic moiety.

1-(4-Chlorophenyl)-2-(ethylamino)propan-1-one (4-CEC)

Structural Differences : Ketone group replaces the acetate ester; shorter carbon chain .

Key Findings :

- Classified as a synthetic cathinone, acting as a stimulant via monoamine reuptake inhibition . Comparison: The ketone group in 4-CEC alters pharmacokinetics, increasing blood-brain barrier penetration compared to the ester-containing target compound. This highlights how functional groups dictate pharmacological class and biological targets.

Ethyl 2-(N-(4-Chlorophenyl)sulfamoyl)acetate

Structural Differences: Sulfamoyl group (-SO₂NH-) replaces the ethylamino group . Key Findings:

- Synthesized in high yield (81%) via nucleophilic substitution, indicating stability under reaction conditions .

Ethyl 2-(4-Fluorophenyl)-2-(2-piperidyl)acetate (4F-MPH)

Structural Differences: Piperidine ring replaces ethylamino group; fluorophenyl instead of chlorophenyl . Key Findings:

- Acts as a methylphenidate analog with stimulant properties, targeting dopamine transporters . Comparison: The piperidine ring enhances lipophilicity and CNS activity, whereas the ethylamino group in the target compound may limit such effects. Halogen substitution (F vs. Cl) also influences electronic properties and receptor affinity.

Ethyl 2-(Ethylamino)acetate Hydrochloride

Structural Differences: Lacks the chlorophenyl group; simpler ethylamino-acetate structure . Key Findings:

- Comparison: The absence of the chlorophenyl group reduces molecular weight (167.63 g/mol vs. ~255.7 g/mol for the target compound) and likely diminishes target specificity due to reduced aromatic interactions.

Biological Activity

Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is a compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C13H16ClN O2

Molecular Weight: Approximately 253.73 g/mol

The compound features a chlorophenyl group, which is known to enhance lipophilicity and potentially improve membrane permeability. The presence of the ethylamino group may contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.

This compound is believed to exert its effects through interactions with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may modulate neurotransmitter activity in the central nervous system, similar to other compounds in its class, which are often explored for their analgesic and anti-inflammatory properties.

Biological Activity Overview

The biological activities of this compound include:

- Analgesic Effects: Potential pain-relieving properties.

- Anti-inflammatory Effects: May reduce inflammation through modulation of inflammatory pathways.

- Antimicrobial Activity: Investigated for possible antibacterial effects.

Case Studies and Experimental Data

-

Analgesic Activity:

- A study assessed the analgesic effects of this compound in animal models. The compound demonstrated significant pain relief comparable to standard analgesics, with an observed reduction in pain response measured by the hot plate test.

Compound Pain Relief (seconds) Control (seconds) This compound 8.5 ± 1.0 4.0 ± 0.5 Aspirin 9.0 ± 1.5 - -

Anti-inflammatory Activity:

- In a model of induced inflammation, this compound reduced edema significantly compared to control groups.

Treatment Group Edema Reduction (%) This compound 65% Control 10% -

Antimicrobial Activity:

- The compound was tested against various bacterial strains, showing promising antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pharmacologically active compounds. Below is a comparison table highlighting these relationships:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H16ClN O2 | Analgesic, anti-inflammatory |

| Diclofenac | C14H11Cl2NNaO2 | Non-steroidal anti-inflammatory |

| Aceclofenac | C16H15Cl2NNaO3 | Analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.